Amphotericin B, methyl ester, hydrochloride
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Overview
Description
Amphotericin B methyl ester (hydrochloride) is a derivative of the polyene macrolide antibiotic Amphotericin B. This compound is known for its significant antifungal activity and reduced toxicity compared to its parent compound. Amphotericin B methyl ester (hydrochloride) is primarily used in medical applications to treat severe fungal infections, particularly in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin B methyl ester (hydrochloride) involves the esterification of Amphotericin B. The carboxyl group at position C16 of Amphotericin B is functionalized to form the methyl ester derivative. This process typically involves the use of methanol and an acid catalyst under controlled conditions .
Industrial Production Methods: Industrial production of Amphotericin B methyl ester (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces nodosus to produce Amphotericin B, followed by chemical modification to obtain the methyl ester derivative. The final product is purified to achieve high purity and potency .
Chemical Reactions Analysis
Types of Reactions: Amphotericin B methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B methyl ester (hydrochloride), each with distinct biological activities .
Scientific Research Applications
Amphotericin B methyl ester (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical properties and reactivity of polyene macrolides.
Biology: Investigated for its interactions with cell membranes and its effects on cellular processes.
Medicine: Primarily used to treat severe fungal infections, particularly in patients with compromised immune systems.
Mechanism of Action
The mechanism of action of Amphotericin B methyl ester (hydrochloride) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow leakage of intracellular components, ultimately causing cell death. The compound’s high selectivity for ergosterol over cholesterol makes it particularly effective against fungal cells while minimizing toxicity to human cells .
Comparison with Similar Compounds
Amphotericin B: The parent compound with higher toxicity but similar antifungal activity.
Nystatin: Another polyene macrolide antibiotic with similar antifungal properties but different pharmacokinetic profiles.
Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery to target sites.
Uniqueness: Amphotericin B methyl ester (hydrochloride) stands out due to its reduced toxicity and high antifungal activity. The esterification process enhances its pharmacokinetic properties, making it a valuable alternative to conventional Amphotericin B formulations .
Properties
CAS No. |
35375-29-2 |
---|---|
Molecular Formula |
C48H76ClNO17 |
Molecular Weight |
974.6 g/mol |
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate;hydrochloride |
InChI |
InChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1 |
InChI Key |
FCUABMXRRQIKMV-MFVSQRFRSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.Cl |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O.Cl |
Related CAS |
36148-89-7 (Parent) |
Origin of Product |
United States |
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